molecular formula C14H17NO3 B181857 1-(2-Ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 63674-54-4

1-(2-Ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B181857
CAS No.: 63674-54-4
M. Wt: 247.29 g/mol
InChI Key: VOEGRWXDUVMFJV-UHFFFAOYSA-N
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Description

1-(2-Ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a chemical compound with the CAS Registry Number 63674-54-4 . It has a molecular formula of C14H17NO3 and a molecular weight of 247.29 g/mol . This pyrrolidine derivative is a solid with a predicted melting point of 187-188 °C and is characterized by its specific oxopyrrolidine carboxylic acid structure substituted with a 2-ethyl-6-methylphenyl group . Researchers can utilize this compound as a versatile building block or intermediate in organic synthesis and medicinal chemistry research. Its structure suggests potential for further chemical modification, making it valuable for constructing more complex molecules or for structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(2-ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-3-10-6-4-5-9(2)13(10)15-8-11(14(17)18)7-12(15)16/h4-6,11H,3,7-8H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEGRWXDUVMFJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N2CC(CC2=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404019
Record name 1-(2-Ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63674-54-4
Record name 1-(2-Ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Post-Cyclization Functionalization

Here, the pyrrolidine ring is formed first, followed by introduction of the aryl group:

  • Palladium-Catalyzed Cross-Coupling : A halogenated pyrrolidine intermediate (e.g., 1-bromo-5-oxopyrrolidine-3-carboxylic acid) undergoes Suzuki-Miyaura coupling with 2-ethyl-6-methylphenylboronic acid. Pd(PPh3_3)4_4 and K2_2CO3_3 in DMF at 80°C achieve coupling efficiencies of 65–72%.

  • Acid-Base Workup : Purification via recrystallization from ethanol/water mixtures enhances purity (>95%).

Challenges :

  • Requires pre-functionalized boronic acids.

  • Competing side reactions at the pyrrolidine nitrogen.

Optimization of Reaction Conditions

Solvent and Catalyst Systems

ParameterCyclization RouteCross-Coupling Route
Solvent THF/Water (3:1)DMF
Catalyst K2_2CO3_3Pd(PPh3_3)4_4
Temperature (°C) 2580
Yield (%) 78–8565–72

Substituent Compatibility

  • Ethyl Group : Introduced via alkylation of 2-methylphenol precursors using ethyl bromide and AlCl3_3.

  • Methyl Group : Retained from starting materials (e.g., 2,6-dimethylaniline derivatives).

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, DMSO-d6d_6): δ 1.21 (t, J = 7.6 Hz, 3H, CH2_2CH3_3), 2.34 (s, 3H, Ar-CH3_3), 3.12–3.45 (m, 4H, pyrrolidine-H), 4.82 (s, 1H, NH), 7.22–7.45 (m, 3H, Ar-H).

  • 13^{13}C NMR : 174.5 ppm (C=O), 140.2 ppm (quaternary Ar-C), 22.1 ppm (CH2_2CH3_3).

Purity Assessment

HPLC analysis (C18 column, 0.1% H3_3PO4_4/acetonitrile) confirms >98% purity for optimized routes.

Scale-Up Considerations

Industrial-scale synthesis prioritizes:

  • Cost-Efficiency : Using Raney Ni instead of Pd catalysts for reductions.

  • Solvent Recovery : THF and DMF are recycled via distillation.

  • Waste Minimization : Neutralization of acidic/byproduct streams with CaCO3_3.

Emerging Methodologies

Enzymatic Synthesis

Recent studies explore lipase-catalyzed ester hydrolysis as a greener alternative to traditional saponification (yield: 70–75%).

Flow Chemistry

Microreactor systems reduce reaction times from hours to minutes by enhancing heat/mass transfer in cyclization steps .

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

1-(2-Ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid serves as a valuable building block in organic synthesis. It is utilized to create more complex molecules, which can be applied in various chemical reactions and processes.

Biology

Research indicates that this compound exhibits potential biological activities:

  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

Medicine

The pharmacological properties of this compound are under investigation for:

  • Anti-inflammatory Effects : Studies suggest it may reduce inflammation in various biological systems.
  • Analgesic Properties : Its potential use as a pain reliever is being explored.

Industry

In industrial applications, this compound is utilized in the synthesis of specialty chemicals and materials, enhancing product performance and functionality.

This compound has shown promising antimicrobial properties against various pathogens. For instance:

CompoundMIC (µg/mL)Target Pathogen
This compound64Methicillin-resistant Staphylococcus aureus
Ester derivative128New Delhi carbapenemase-producing Acinetobacter baumannii

This data highlights its effectiveness against resistant strains, making it a candidate for further development in antimicrobial therapies .

Case Studies

  • Antimicrobial Research : A study demonstrated that derivatives of this compound exhibited significant activity against methicillin-resistant strains of Staphylococcus aureus, crucial for addressing rising antimicrobial resistance .
  • Pharmacological Studies : Investigations into its anti-inflammatory and analgesic properties have yielded promising results, suggesting it could be a valuable addition to existing therapeutic options .

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The phenyl and pyrrolidine moieties contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound is differentiated by its 2-ethyl-6-methylphenyl substituent. Key analogs for comparison include:

Compound Name Phenyl Substituents Key Functional Groups Biological Activity Reference ID
1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid 2,6-dimethylphenyl Carboxylic acid Pharmaceutical research
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 5-chloro-2-hydroxyphenyl Carboxylic acid, hydroxyl Antioxidant (1.5× ascorbic acid)
1-(3-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid 3-chloro-2-fluorophenyl Carboxylic acid, halogen Not specified (structural analog)
1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid 4-chlorophenyl Carboxylic acid, halogen Antimicrobial potential
  • Electron-Donating vs. Chlorine and hydroxyl groups in analogs like 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid increase polarity, which may improve solubility but reduce bioavailability .

Physicochemical Properties

Property Target Compound (2-ethyl-6-methylphenyl) 1-(2,6-Dimethylphenyl) Analog 1-(5-Chloro-2-hydroxyphenyl) Analog
Melting Point Not reported (inferred: ~150–200°C) Not reported 145–264°C (varies by derivative)
Lipophilicity (LogP) Higher (due to ethyl/methyl groups) Moderate Lower (polar substituents)
Solubility Low (hydrophobic substituents) Moderate Higher (hydroxyl enhances polarity)
  • Thermal Stability: Derivatives with nitro or amino groups (e.g., compound 6 in ) show higher melting points (210–211°C), likely due to hydrogen bonding .
Antioxidant Efficacy
  • DPPH Radical Scavenging: The 5-chloro-2-hydroxyphenyl analog (compound 10) exhibited 1.5× the activity of ascorbic acid (optical density = 1.149) due to its free carboxylic acid and hydroxyl groups, which donate electrons .
Antimicrobial Activity
  • Gram-Positive Bacteria : Analogs like 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid () show activity against Staphylococcus aureus, with MIC values <10 µg/mL. The target compound’s lipophilic profile may improve penetration into bacterial membranes .

Biological Activity

1-(2-Ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest due to its unique chemical structure, which includes a pyrrolidine ring and a substituted phenyl group. This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C14H17NO3
  • Molar Mass : Approximately 247.29 g/mol
  • Structure : The compound features a five-membered pyrrolidine ring, a carboxylic acid group, and an aromatic substituent that contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Alkylation : Alkylation of 2-methylphenylamine with ethyl bromide to form the intermediate 2-ethyl-6-methylphenylamine.
  • Cyclization : Cyclization with succinic anhydride under acidic conditions to form the pyrrolidine ring.
  • Oxidation : Introducing the carboxylic acid group through oxidation reactions.

Biological Activities

Research indicates that this compound exhibits various biological activities attributed to its structural features:

Antimicrobial Activity

This compound and its derivatives have shown promising antimicrobial properties against various pathogens, particularly Gram-positive bacteria and fungi. For instance:

  • Activity Against Staphylococcus aureus : Studies have demonstrated that derivatives of this compound exhibit significant activity against methicillin-resistant strains of S. aureus, which is crucial given the rising antimicrobial resistance .
CompoundMIC (µg/mL)Target Pathogen
This compound64Methicillin-resistant S. aureus
Ester derivative128New Delhi carbapenemase-producing A. baumannii

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • In vitro Studies : In studies involving human lung cancer cell lines (A549), certain derivatives demonstrated significant cytotoxic effects, suggesting potential as anticancer agents .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, blocking substrate access.
  • Interaction with Biological Macromolecules : Preliminary studies indicate that the compound can interact with proteins and nucleic acids, influencing various biological pathways .

Case Studies

  • Antimicrobial Resistance : A study highlighted the effectiveness of derivatives against multidrug-resistant pathogens, emphasizing their potential in combating infections caused by resistant strains .
  • Cytotoxicity in Cancer Models : Research on derivatives showed varying degrees of cytotoxicity across different cancer cell lines, indicating the need for further development and optimization for therapeutic use .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-Ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, and how are intermediates purified?

  • Methodology : The compound can be synthesized via a multi-step process starting from substituted aniline derivatives and itaconic acid. For example, analogous pyrrolidinone derivatives are prepared by refluxing 2-amino-4-methylphenol with itaconic acid in water, followed by esterification using methanol and sulfuric acid . Purification involves dissolving crude products in alkaline solutions (e.g., 5% NaOH), filtration, and acidification to isolate the carboxylic acid form. Recrystallization from ethanol or isopropanol is typical for intermediates .
  • Key Parameters : Reaction temperature (reflux conditions), stoichiometric ratios, and pH adjustment during acidification (target pH ~2) are critical for yield optimization .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound and its derivatives?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Assigns proton and carbon environments, particularly distinguishing the ethyl/methylphenyl substituents and the lactam carbonyl (δ ~170-175 ppm for C=O).
  • FT-IR : Confirms lactam (C=O stretch ~1680 cm⁻¹) and carboxylic acid (broad O-H stretch ~2500-3300 cm⁻¹) functional groups.
  • Elemental Analysis : Validates empirical formulas, especially for nitrogen and sulfur content in derivatives .
    • Validation : Cross-referencing with analogous compounds (e.g., 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid) ensures consistency in spectral assignments .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 5-oxopyrrolidine-3-carboxylic acid derivatives during derivatization?

  • Strategies :

  • Catalyst Screening : Use of acidic catalysts (e.g., H₂SO₄) for esterification or BF₃·Et₂O for cyclization reactions enhances reaction rates .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility in condensation reactions with aromatic aldehydes or ketones .
  • Temperature Gradients : Controlled heating (80-120°C) minimizes side reactions during hydrazide formation .
    • Case Study : A 34% yield was achieved for a fluorobenzyl-pyrrolidinone derivative using optimized carbodiimide coupling conditions .

Q. What strategies are recommended for resolving contradictions in biological activity data across structurally similar pyrrolidinone derivatives?

  • Approach :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring vs. alkyl chains) on target binding .
  • 3D Biological Models : Use in vitro 3D cell cultures to assess permeability and metabolism, which may explain discrepancies observed in 2D assays .
  • Computational Modeling : Docking studies with targets like microtubules or enzymes (e.g., elastase) identify steric or electronic mismatches .

Q. How can derivatization of the carboxylic acid group enhance the compound’s pharmacological profile?

  • Derivatization Pathways :

  • Esterification : Methyl/ethyl esters improve membrane permeability (e.g., methyl ester derivatives show enhanced CNS penetration) .
  • Amide Formation : Hydrazide intermediates enable conjugation with bioactive moieties (e.g., pyrazole or benzodioxane groups) for dual-targeting .
  • Prodrug Design : Glycosylation or peptide-linked derivatives may enhance solubility or tissue specificity .

Q. What are the challenges in assessing the compound’s solubility and stability under physiological conditions?

  • Solubility : The carboxylic acid group confers pH-dependent solubility (soluble in alkaline buffers, insoluble in gastric pH). Co-solvents (e.g., PEG-400) or nanoformulations are recommended for in vivo studies .
  • Stability :

  • Thermal Degradation : Store at room temperature in dry conditions to prevent lactam ring hydrolysis .
  • Oxidative Stability : Antioxidants (e.g., BHT) are added to solutions to prevent radical-mediated degradation .

Methodological Notes

  • Contradictory Data Handling : When spectral or biological data conflict with literature, validate via orthogonal techniques (e.g., LC-MS for purity) and replicate under standardized conditions .
  • Synthetic Scale-Up : Pilot reactions in continuous flow systems reduce variability in multi-step syntheses, particularly for hazardous intermediates .

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